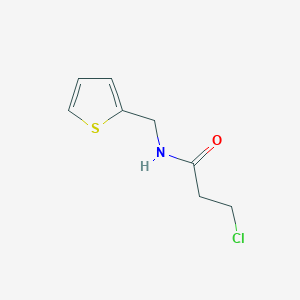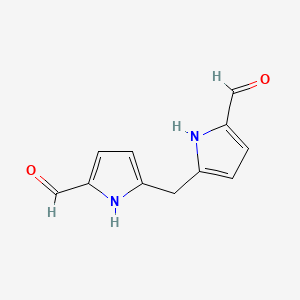![molecular formula C8H8BrN3 B1351177 5-(bromometil)-1-metil-1H-benzo[d][1,2,3]triazol CAS No. 499770-76-2](/img/structure/B1351177.png)
5-(bromometil)-1-metil-1H-benzo[d][1,2,3]triazol
Descripción general
Descripción
5-(Bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is a laboratory chemical . It is a type of triazole, a nitrogenous heterocyclic compound that contains two carbon and three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of triazole compounds, including 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole, often involves the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Aplicaciones Científicas De Investigación
Aplicaciones farmacológicas
Los triazoles, incluido el 5-(bromometil)-1-metil-1H-benzo[d][1,2,3]triazol, tienen aplicaciones farmacológicas superiores . Poseen importantes propiedades biológicas, incluyendo actividades antimicrobianas, antivirales, antituberculosas, anticancerígenas, anticonvulsivas, analgésicas, antioxidantes, antiinflamatorias y antidepresivas .
Actividad antimicrobiana
Los derivados de triazol han mostrado una prometedora actividad antimicrobiana . Por ejemplo, algunos compuestos han demostrado una alta actividad inhibitoria del crecimiento a bajas concentraciones mínimas inhibitorias (MIC) .
Actividad antioxidante
Los compuestos de triazol también han mostrado notables propiedades antioxidantes . Se ha encontrado que exhiben una actividad significativa en comparación con antioxidantes estándar en ensayos de eliminación de radicales libres DPPH .
Agentes antifúngicos
Algunos triazoles se han desarrollado como agentes antifúngicos . Esto incluye compuestos como tazobactam y cefatrizina .
Aplicaciones terapéuticas
Los triazoles y sus derivados tienen una amplia gama de aplicaciones terapéuticas en diversas disciplinas científicas . Son importantes en organocatálisis, agroquímicos y ciencia de materiales .
Biomimética en la ciencia de los péptidos
Los 1,2,3-triazoles pueden comportarse como unidades de enlace rígidas, imitando las propiedades electrónicas de los enlaces amida y mostrando efectos bioisostéricos . Se pueden usar como unidades de enlace para unir péptidos a otros grupos funcionales .
Actividad anticancerígena
Los triazoles han mostrado potencial en la investigación anticancerígena . Su amplia gama de aplicaciones biológicas los convierte en importantes en la química medicinal .
Actividad antiviral
Los compuestos de triazol han demostrado actividad antiviral . Esto incluye posibles interacciones con el dominio catalítico del virus SARS Cov-2, lo que sugiere que podrían ser inhibidores potentes .
Safety and Hazards
5-(Bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They have been found to inhibit enzymes such as carbonic anhydrases, thymidylate synthase, aromatase, tryptophan, 2,3-dioxygenase, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) .
Mode of Action
The mode of action of triazoles involves the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme (CYP 51) .
Biochemical Pathways
Triazoles affect various biochemical pathways, including those involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific chemical structure .
Result of Action
The result of the action of triazoles can include antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant effects .
Action Environment
The action, efficacy, and stability of triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
5-(bromomethyl)-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZHHPMRAIJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383661 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-76-2 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-1-methyl-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)




![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)



![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)

